

Sulfo-CY5.5 NHS Ester: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-CY-5.5 NHS ester
tripotassium*

Cat. No.: *B15553206*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for utilizing Sulfo-CY5.5 NHS ester, a superior far-red fluorescent dye, for labeling antibodies and subsequent application in flow cytometry. This document offers insights into the dye's properties, step-by-step experimental procedures, and data presentation guidelines to ensure optimal results in your research.

Introduction to Sulfo-CY5.5 NHS Ester

Sulfo-CY5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine family.^{[1][2]} Its emission in the far-red spectrum makes it an excellent choice for flow cytometry, minimizing interference from cellular autofluorescence and spectral overlap from other common fluorophores.^{[3][4]} The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, such as the lysine residues of antibodies, to form stable covalent bonds.^[5] The sulfonate groups enhance its water solubility, allowing for conjugation reactions in aqueous environments without the need for organic co-solvents that can be detrimental to sensitive proteins.^{[1][6]}

Key Advantages for Flow Cytometry:

- Reduced Autofluorescence: The far-red emission of Sulfo-CY5.5 significantly lowers the background signal from unstained cells, leading to an improved signal-to-noise ratio.^[3]

- **High Photostability:** Sulfo-CY5.5 exhibits robust photostability, ensuring consistent fluorescence signals during prolonged exposure to excitation light in the flow cytometer.
- **Excellent Water Solubility:** The sulfonate groups render the dye highly water-soluble, facilitating straightforward labeling of antibodies and other proteins in aqueous buffers.[1][6]
- **Minimal Spectral Overlap:** Its distinct spectral properties reduce the need for extensive compensation when used in multicolor flow cytometry panels.[3]

Properties of Sulfo-CY5.5 NHS Ester

A thorough understanding of the spectral and physical properties of Sulfo-CY5.5 is crucial for successful experimental design and data interpretation.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~675 nm	[1]
Emission Maximum (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient	~235,000 $\text{cm}^{-1}\text{M}^{-1}$	[7]
Quantum Yield	~0.21	[2]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[5]
Reactivity	Primary amines	[5]
Solubility	High in water, DMSO, and DMF	[7]

Experimental Protocols

Protocol 1: Antibody Labeling with Sulfo-CY5.5 NHS Ester

This protocol outlines the steps for conjugating Sulfo-CY5.5 NHS ester to a primary antibody.

Materials:

- Purified antibody (1-5 mg/mL in an amine-free buffer like PBS)
- Sulfo-CY5.5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine are present, dialyze the antibody against PBS.
 - Adjust the antibody concentration to 2-5 mg/mL.
- Dye Preparation:
 - Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
 - Calculate the required volume of the dye solution. A molar ratio of dye to antibody of 8:1 to 15:1 is a good starting point. The optimal ratio should be determined empirically for each antibody.
 - Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with the storage buffer.
 - Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 675 nm (for Sulfo-CY5.5).
 - Calculate the antibody concentration and the dye concentration using the following formulas:
 - Antibody concentration (M) = $[A280 - (A675 * CF)] / \epsilon_{protein}$
 - Dye concentration (M) = $A675 / \epsilon_{dye}$
 - Where:
 - A280 and A675 are the absorbances at 280 nm and 675 nm.
 - CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine dyes).
 - $\epsilon_{protein}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 $M^{-1}cm^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of Sulfo-CY5.5 at 675 nm (235,000 $M^{-1}cm^{-1}$).
 - DOL = Dye concentration (M) / Antibody concentration (M)
 - An optimal DOL for flow cytometry is typically between 3 and 7.

- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cells with a Sulfo-CY5.5-labeled antibody.

Materials:

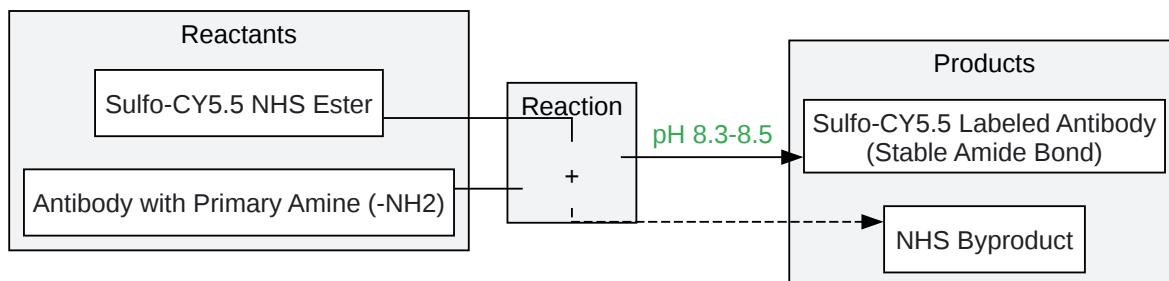
- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- Sulfo-CY5.5 labeled primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- (Optional) Fc receptor blocking solution
- (Optional) Viability dye
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- (Optional) Fc Receptor Blocking:
 - To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes on ice.
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.

- Add the predetermined optimal concentration of the Sulfo-CY5.5 labeled antibody. A typical starting concentration is 1-10 µg/mL, which should be titrated for optimal signal-to-noise ratio.
- Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.
- Washing:
 - Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step twice.
- (Optional) Viability Staining:
 - If a viability dye is to be used, follow the manufacturer's protocol for staining.
- Resuspension and Acquisition:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a laser that can excite at ~640 nm and a detector to collect emission around 694 nm.

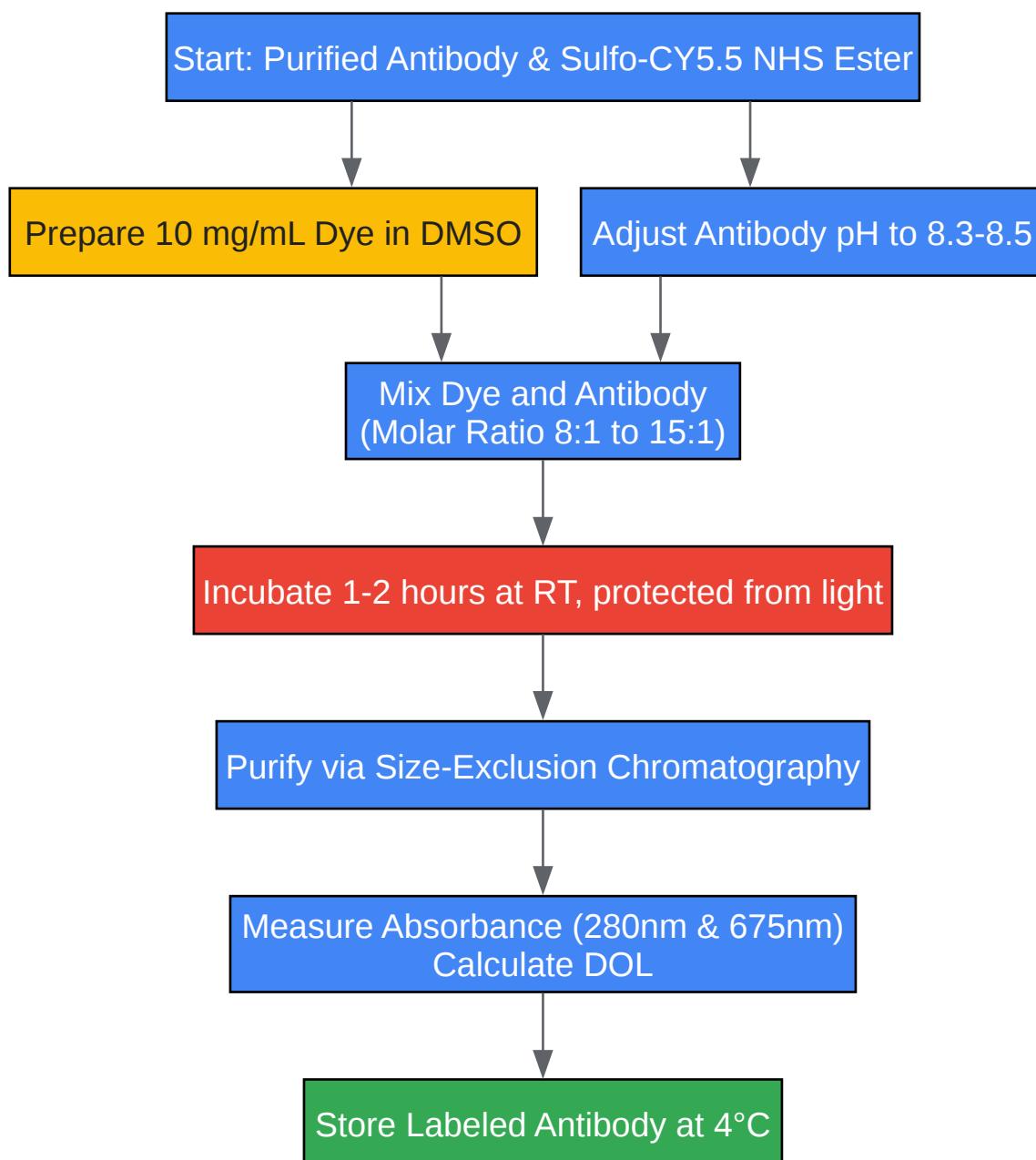
Data Presentation and Interpretation


Clear and concise data presentation is essential for accurate interpretation of flow cytometry results.

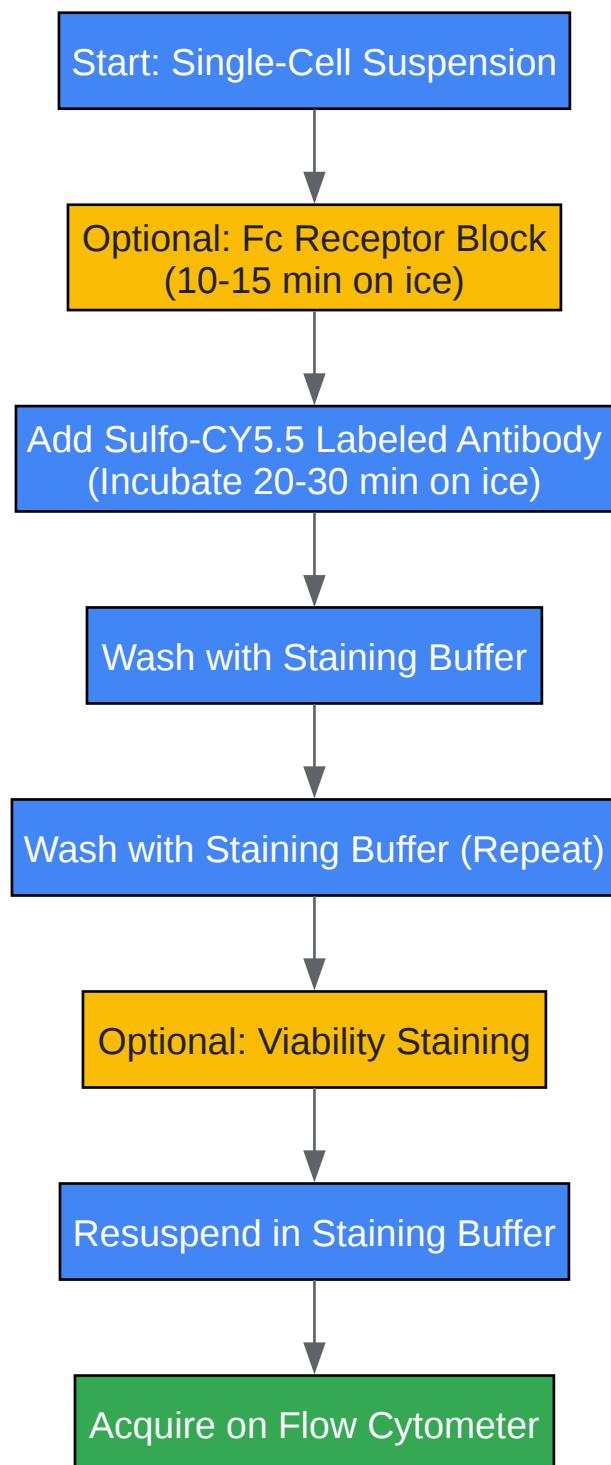
Quantitative Data Summary

Parameter	Recommended Range/Value	Notes
Antibody Labeling		
Antibody Concentration	2-5 mg/mL	Higher concentrations can improve labeling efficiency.
Dye:Antibody Molar Ratio	8:1 - 15:1 (starting point)	The optimal ratio needs to be determined empirically for each antibody to achieve the desired Degree of Labeling (DOL).
Degree of Labeling (DOL)	3 - 7	A lower DOL may result in a dim signal, while a higher DOL can lead to quenching and loss of antibody affinity.
Flow Cytometry Staining		
Staining Antibody Concentration	1 - 10 µg/mL (starting range)	This must be titrated for each antibody-cell combination to find the optimal concentration that maximizes the signal-to-noise ratio.
Staining Index	>10 (desirable)	The stain index is a measure of the separation between positive and negative populations. A higher stain index indicates better resolution. It is calculated as: $\frac{(\text{MFI}_{\text{positive}} - \text{MFI}_{\text{negative}})}{(2 * \text{SD}_{\text{negative}})}$
Signal-to-Noise Ratio	>5 (desirable)	A higher signal-to-noise ratio indicates a clearer distinction between the stained and unstained populations.

Visualizations


Chemical Reaction of Sulfo-CY5.5 NHS Ester with a Primary Amine

[Click to download full resolution via product page](#)


Caption: Covalent bond formation between Sulfo-CY5.5 NHS ester and a primary amine on an antibody.

Antibody Labeling and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for labeling antibodies with Sulfo-CY5.5 NHS ester and subsequent purification.

Flow Cytometry Staining Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for cell surface staining using a Sulfo-CY5.5 labeled antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy⁵ Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. bocsci.com [bocsci.com]
- 6. probes.bocsci.com [probes.bocsci.com]
- 7. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- To cite this document: BenchChem. [Sulfo-CY5.5 NHS Ester: Application Notes and Protocols for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553206#sulfo-cy-5-5-nhs-ester-for-flow-cytometry-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com